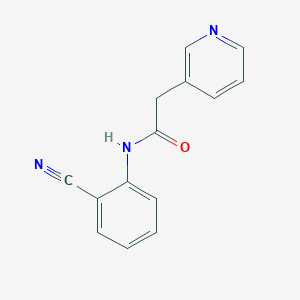
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide, also known as CPYAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide is not fully understood. However, studies have shown that N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes can lead to anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. Additionally, N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been shown to decrease the expression of HDACs, which can lead to increased acetylation of histones and altered gene expression.
実験室実験の利点と制限
One advantage of using N-(2-cyanophenyl)-2-pyridin-3-ylacetamide in lab experiments is its potential therapeutic applications. Additionally, N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been shown to have low toxicity in vitro. However, one limitation is that the mechanism of action of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on N-(2-cyanophenyl)-2-pyridin-3-ylacetamide. One direction is to further investigate the mechanism of action of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide, including its effects on other enzymes and signaling pathways. Additionally, more in vivo studies are needed to determine the efficacy and safety of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide as a potential therapeutic agent. Finally, the development of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide derivatives with improved pharmacological properties may also be an area of future research.
In conclusion, N-(2-cyanophenyl)-2-pyridin-3-ylacetamide is a promising chemical compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide as a therapeutic agent.
合成法
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can be synthesized through various methods, including the reaction of 2-acetylpyridine with malononitrile in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. These methods have been reported to yield N-(2-cyanophenyl)-2-pyridin-3-ylacetamide in good yields and purity.
科学的研究の応用
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been studied for its potential therapeutic applications, including as an anti-inflammatory, antitumor, and antiviral agent. In vitro studies have shown that N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been shown to have antiviral activity against the hepatitis C virus.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-9-12-5-1-2-6-13(12)17-14(18)8-11-4-3-7-16-10-11/h1-7,10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRULDIVMIRLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

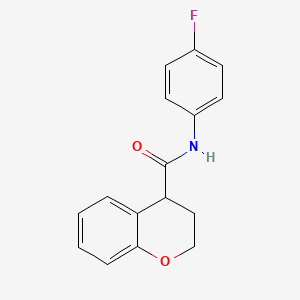
![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
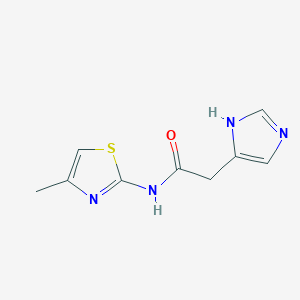
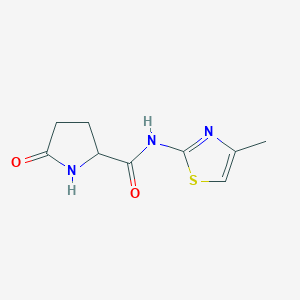

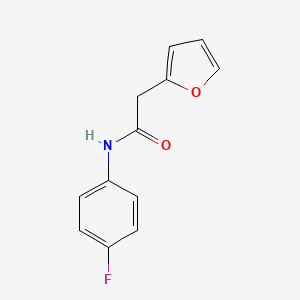

![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
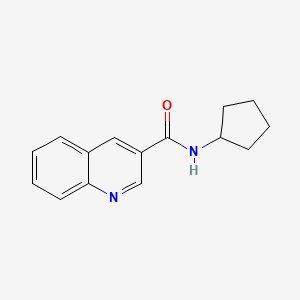
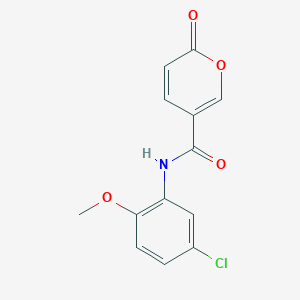
![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)